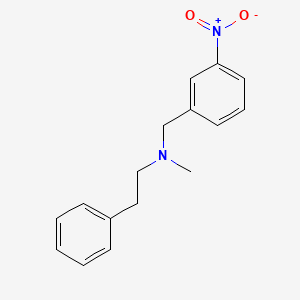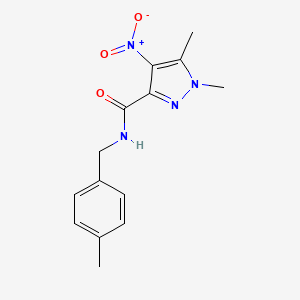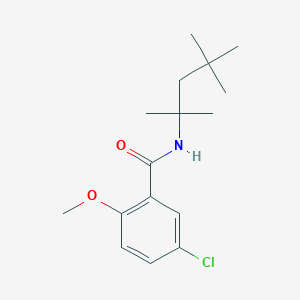
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBOMe belongs to the phenethylamine family and is structurally similar to other psychedelic compounds such as LSD and mescaline. However, NBOMe has a unique chemical structure that makes it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves its interaction with serotonin receptors in the brain. Specifically, N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to a cascade of biochemical and physiological effects that can alter the function of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine are complex and not fully understood. However, research has shown that the compound can cause changes in brain activity, including alterations in mood, perception, and cognition. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in scientific research is its unique chemical structure, which makes it a valuable tool for studying the brain and its functions. However, there are also limitations to using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in lab experiments. For example, the compound is highly potent and can be dangerous if not handled properly. Additionally, the effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body are not fully understood, which can make it difficult to interpret research findings.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine. One area of interest is the development of new compounds that are structurally similar to N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine but with different properties. This could lead to the discovery of new drugs that have therapeutic potential. Another area of research is the study of the long-term effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body. This could help to better understand the risks associated with the use of the compound and inform public health policies. Finally, research on the potential applications of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in the treatment of mental health disorders is an exciting area of research that could lead to new therapeutic options for patients.
Synthesemethoden
The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using a methylating agent such as dimethyl sulfate. The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine is a complex process that requires careful attention to detail and safety precautions.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action and its effects on the brain. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been shown to interact with serotonin receptors in the brain, which are involved in mood regulation and other important physiological processes. This makes N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine a valuable tool for studying the brain and its functions.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(12-15)18(19)20/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNEVQVPHJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422643 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)


